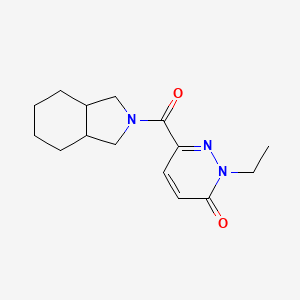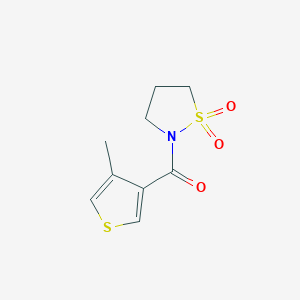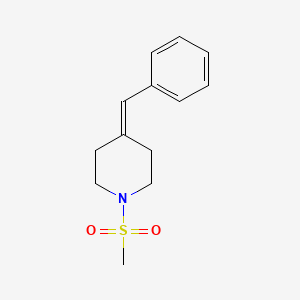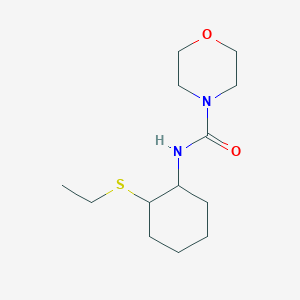![molecular formula C15H22N4O B7584220 3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)
3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural and pharmacological properties.4]nonan-4-one.
Mécanisme D'action
The exact mechanism of action of 3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. The compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one are primarily related to its effects on the GABAergic system. The compound has been shown to increase the activity of GABA receptors, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission. This results in a range of pharmacological effects, including anticonvulsant, anxiolytic, sedative, and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one for lab experiments is its unique spirocyclic structure, which gives it a range of pharmacological properties. The compound has been shown to exhibit a wide range of activities, making it a useful tool for investigating the GABAergic system and its potential as a drug target. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on 3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in research. Another potential direction is the investigation of the compound's potential as a drug candidate for the treatment of neurological disorders, such as epilepsy and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the GABAergic system.
Méthodes De Synthèse
The synthesis of 3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one involves a multistep process that starts with the reaction between 1-methylimidazole and cyclopropylmethyl bromide to form 1-(cyclopropylmethyl)-1-methylimidazolium bromide. This intermediate is then reacted with 1,3-dibromopropane to form the spirocyclic compound. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, sedative, and analgesic effects. The compound has also been investigated for its potential as a drug candidate for the treatment of various neurological disorders, such as epilepsy and anxiety.
Propriétés
IUPAC Name |
3-(cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-18-9-8-16-12(18)13-17-15(6-2-3-7-15)14(20)19(13)10-11-4-5-11/h8-9,11,13,17H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERNLUHBMVUQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2NC3(CCCC3)C(=O)N2CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)

![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)




![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)




![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)